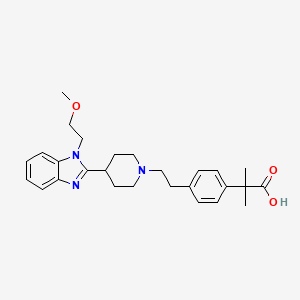
Desethoxy Methoxy Bilastine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desethoxy Methoxy Bilastine is a derivative of Bilastine, a second-generation antihistamine. This compound is designed to treat allergic conditions such as allergic rhinitis and urticaria by selectively antagonizing the histamine H1 receptor .
Preparation Methods
The synthesis of Desethoxy Methoxy Bilastine involves several steps, starting from readily available raw materials. The process typically includes:
Reduction-Ring Closure Reaction: Using 2-nitroaniline as a starting material, the compound undergoes reduction and ring closure to form the benzimidazole core.
Alkylation Reaction: The benzimidazole core is then alkylated with appropriate alkyl halides to introduce the methoxyethyl group.
Hydrolysis and Coupling: The intermediate compounds are hydrolyzed and coupled under controlled conditions to form the final product.
Industrial production methods often involve optimizing these steps to achieve high yield and purity, using novel intermediates and suitable solvents .
Chemical Reactions Analysis
Desethoxy Methoxy Bilastine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole and amine N-oxide derivatives.
Reduction: Reduction reactions can modify the benzimidazole core, affecting the compound’s activity.
Substitution: Substitution reactions, particularly involving the piperidine ring, can lead to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are typically derivatives of the benzimidazole core .
Scientific Research Applications
Desethoxy Methoxy Bilastine has several scientific research applications:
Mechanism of Action
Desethoxy Methoxy Bilastine exerts its effects by selectively antagonizing the histamine H1 receptor. During an allergic response, mast cells release histamine, which binds to H1 receptors and triggers symptoms like nasal congestion and urticaria . By blocking these receptors, this compound prevents histamine from exerting its effects, thereby reducing allergic symptoms .
Comparison with Similar Compounds
Desethoxy Methoxy Bilastine is compared with other second-generation antihistamines such as:
Bilastine: The parent compound, known for its non-sedative properties and high selectivity for H1 receptors.
Loratadine: Similar to Bilastine, it has a low sedative effect and is used for treating allergic rhinitis and urticaria.
This compound stands out due to its unique chemical structure, which may offer improved efficacy and safety profiles compared to its analogs .
Properties
Molecular Formula |
C27H35N3O3 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-[4-[2-[4-[1-(2-methoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C27H35N3O3/c1-27(2,26(31)32)22-10-8-20(9-11-22)12-15-29-16-13-21(14-17-29)25-28-23-6-4-5-7-24(23)30(25)18-19-33-3/h4-11,21H,12-19H2,1-3H3,(H,31,32) |
InChI Key |
JLASWOVXUMSXND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCOC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















